molecular formula C22H25N3O4S2 B3298496 1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one CAS No. 897478-13-6

1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

Cat. No.: B3298496
CAS No.: 897478-13-6
M. Wt: 459.6 g/mol
InChI Key: ISSRHYPTJZRBAE-UHFFFAOYSA-N
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Description

1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a sulfonyl group.

Biochemical Analysis

Biochemical Properties

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine and serotonin receptors, acting as an antagonist . This interaction is crucial in modulating neurotransmitter activity, which can have implications for neurological and psychiatric conditions. Additionally, the compound has shown antibacterial activity against Bacillus subtilis and Staphylococcus aureus .

Cellular Effects

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one influences various cellular processes. It affects cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one involves binding interactions with specific biomolecules. It binds to dopamine and serotonin receptors, inhibiting their activity . This inhibition can lead to changes in neurotransmitter levels and subsequent alterations in gene expression. Additionally, the compound has been found to inhibit tubulin polymerization, which is essential for cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis .

Dosage Effects in Animal Models

The effects of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one vary with different dosages in animal models. At lower doses, it has been found to modulate neurotransmitter activity without significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular compartments .

Subcellular Localization

The subcellular localization of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. These modifications play a role in directing the compound to organelles like the endoplasmic reticulum and mitochondria, where it can modulate cellular processes .

Chemical Reactions Analysis

1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:

Properties

IUPAC Name

1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-16-6-8-17(9-7-16)31(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-18(29-2)4-3-5-19(21)30-22/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSRHYPTJZRBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
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1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
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1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
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1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
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1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
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1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

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